1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its bromophenyl and methoxyphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a suitable β-diketone or β-ketoester derivative. The bromophenyl and methoxyphenyl groups are then introduced through subsequent substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The process involves careful monitoring of temperature, pressure, and reaction times to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions are common, where the bromophenyl or methoxyphenyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Derivatives with different functional groups
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in drug design or material science.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid
1-(4-Bromophenyl)-3-(4-hydroxyphenyl)-1H-pyrazole-5-carboxylic acid
1-(4-Bromophenyl)-3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Uniqueness: 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid stands out due to its specific combination of bromophenyl and methoxyphenyl groups, which can influence its reactivity and binding properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-5-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-14-8-2-11(3-9-14)15-10-16(17(21)22)20(19-15)13-6-4-12(18)5-7-13/h2-10H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNFBWFVYFMEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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